1-Ethyl-3-(2-hydroxypropanoyl)urea
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Overview
Description
1-Ethyl-3-(2-hydroxypropanoyl)urea is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.173. The purity is usually 95%.
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Scientific Research Applications
Environmental Chemistry and Toxicology
Ethyl carbamate, a compound related to 1-Ethyl-3-(2-hydroxypropanoyl)urea, has been identified in various foods and beverages, with research focusing on its genotoxic and carcinogenic properties for multiple species. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). Research in this area aims at understanding its formation mechanisms and determining its levels in consumables to mitigate potential health risks (Weber & Sharypov, 2009).
Medicinal Chemistry and Drug Design
Ureas, including derivatives like this compound, play a crucial role in drug design due to their unique hydrogen binding capabilities. They have been incorporated in small molecules displaying a broad range of bioactivities, affecting the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This underscores the importance of urea as a functional group in the development of novel therapeutics (Jagtap et al., 2017).
Biochemistry and Biotechnology
Urea and its derivatives are pivotal in the study of enzymatic reactions and biosensor development. Urea biosensors, utilizing urease as a bioreceptor element, demonstrate the critical role of urea in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. The advancements in materials science have facilitated the improvement of biosensor sensitivity and stability, highlighting the potential for further innovation in urea-based biosensor technology (Botewad et al., 2021).
Agricultural Science
In agriculture, the application of urea-based compounds as urease inhibitors has been studied for their potential to increase the efficiency of urea fertilizers. By slowing the hydrolysis of urea, these inhibitors can reduce ammonia volatilization and increase nitrogen use efficiency in crops. This research is crucial for developing sustainable farming practices that minimize environmental impact while maximizing crop yield (Cantarella et al., 2018).
Energy and Environmental Science
Research into urea as a hydrogen carrier highlights its potential for sustainable energy supply. Urea's properties, including its non-toxicity, stability, and ease of transport and storage, make it an attractive option for hydrogen storage and transport. This line of inquiry is vital for advancing hydrogen energy technologies and exploring urea's role in future sustainable energy systems (Rollinson et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-(ethylcarbamoyl)-2-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3-7-6(11)8-5(10)4(2)9/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPYPRVEINZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.